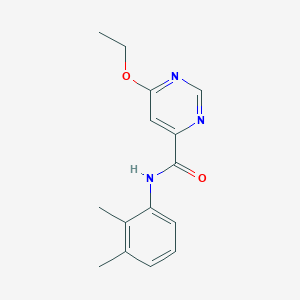

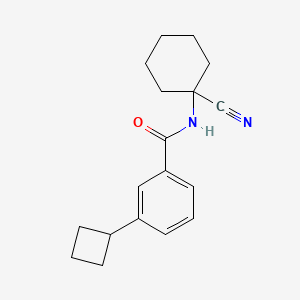

![molecular formula C14H22N2O2 B2973457 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine CAS No. 523980-89-4](/img/structure/B2973457.png)

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

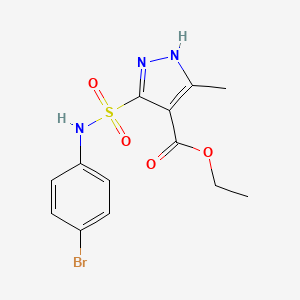

This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The specific compound you’re asking about, “1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine”, has additional functional groups attached to the piperazine ring, including a dimethoxy-methylphenyl group .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Methods for the synthesis of such compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring with a dimethoxy-methylphenyl group attached. The InChI code for a similar compound, 2-chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride, is 1S/C16H23ClN2O3.ClH/c1-12-8-14(21-2)15(22-3)9-13(12)11-18-4-6-19(7-5-18)16(20)10-17;/h8-9H,4-7,10-11H2,1-3H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For a similar compound, 2-chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride, the molecular weight is 363.28 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Novel Bis(pyrazole-benzofuran) Hybrids

A study by Mekky and Sanad (2020) focused on synthesizing novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety. These compounds were tested for their antibacterial and cytotoxic activities against different bacterial strains and cell lines. One compound, in particular, exhibited strong antibacterial efficacy and biofilm inhibition activities, outperforming the reference drug Ciprofloxacin. Additionally, it showed potent inhibitory activities against the MurB enzyme, suggesting its potential as a therapeutic agent for bacterial infections and biofilm-related issues Mekky & Sanad, 2020.

Piperazine-Based Antibacterial Agents

Shroff et al. (2022) explored the preparation of novel 1,4-disubstituted piperazines and evaluated their antibacterial activities. Piperazine derivatives have been identified in various therapeutic agents, including antibiotics and antifungals. This study contributes to the ongoing research into piperazine compounds' antimicrobial potential, highlighting their significance in developing new treatments for resistant bacterial strains Shroff et al., 2022.

Synthesis and Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The study revealed that some compounds exhibited good to moderate activities against various microorganisms, underscoring the potential of piperazine-linked triazole derivatives in antimicrobial therapy Bektaş et al., 2007.

Analogues of σ Receptor Ligand for Oncology Applications

Abate et al. (2011) designed novel analogues of the σ receptor ligand with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology. These compounds showed substantial affinities for receptor subtypes and minimal antiproliferative activity, suggesting their suitability for tumor cell entry and as potential oncology treatments Abate et al., 2011.

Piperazine Derivatives as Therapeutic Tools

Brito et al. (2018) discussed the central pharmacological activity of piperazine derivatives used in therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs. This review highlights the significance of the piperazine moiety in medicinal chemistry and its role in developing various central nervous system therapeutics Brito et al., 2018.

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit anti-allergic activities , suggesting that this compound may interact with histamine H1 receptors, which play a crucial role in allergic reactions.

Mode of Action

Based on its structural similarity to other piperazine derivatives, it is plausible that it acts as an antagonist at histamine h1 receptors

Biochemische Analyse

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes and proteins, influencing biochemical reactions

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPSIFSFDBSMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CN2CCNCC2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

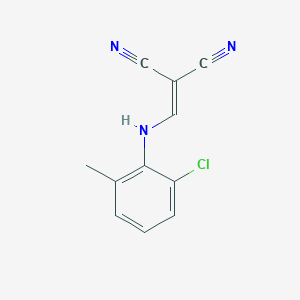

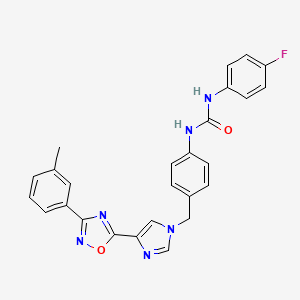

![6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2973381.png)

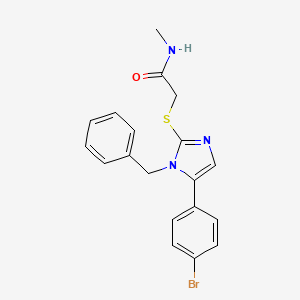

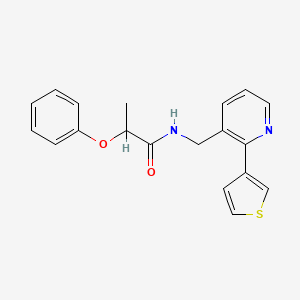

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2973385.png)

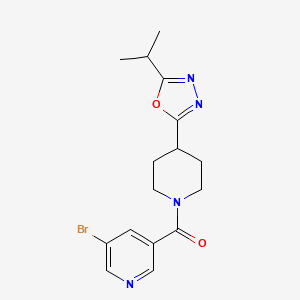

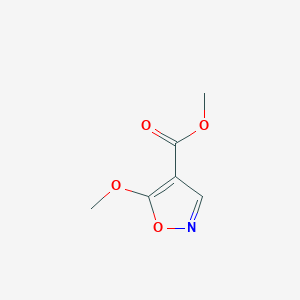

![1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2973387.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide](/img/structure/B2973392.png)